![molecular formula C11H8N4 B13857687 3-Pyrazin-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13857687.png)
3-Pyrazin-2-ylpyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyrazin-2-ylpyrazolo[1,5-a]pyridine is a heterocyclic compound that features a fused ring system combining pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrazin-2-ylpyrazolo[1,5-a]pyridine typically involves the condensation of pyrazole derivatives with pyridine derivatives under specific reaction conditions. One common method involves the use of 1,3-biselectrophilic reagents to facilitate the formation of the fused ring system . The reaction conditions often include the use of catalysts such as transition metals and specific solvents to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
3-Pyrazin-2-ylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings .
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibition of Protein Kinases
One of the notable applications of 3-Pyrazin-2-ylpyrazolo[1,5-a]pyridine derivatives is their role as inhibitors of specific protein kinases. These kinases are crucial in cellular signaling pathways that regulate cell growth and differentiation. For example, compounds derived from this structure have been identified as inhibitors for AXL and c-MET kinases, which are implicated in various cancers due to their roles in tumor growth and metastasis .
2. Anti-Viral Activity
The compound has also shown promise in antiviral applications, particularly against respiratory syncytial virus (RSV). Research indicates that pyrazolo[1,5-a]pyridine derivatives can act as fusion protein inhibitors for RSV, demonstrating potent activity with EC50 values below 1 nM . This suggests a strong potential for developing effective antiviral therapies based on this scaffold.
3. Cognitive Enhancement
Recent studies have explored the use of this compound derivatives as selective phosphodiesterase (PDE) inhibitors. Specifically, these compounds have been linked to improvements in cognitive function in preclinical models of cognitive impairment and schizophrenia . The ability to penetrate the blood-brain barrier enhances their therapeutic potential for treating neuropsychiatric disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and safety profile. Modifications at various positions on the pyrazolo ring can significantly influence biological activity. For instance:
- Substituents at the 5-position : These have been shown to enhance potency while reducing phototoxicity risks.
- Acyclic chains vs. piperidine rings : Studies indicate that replacing piperidine with acyclic chains can maintain optimal dihedral angles necessary for anti-RSV activity .
Case Study 1: PDE Inhibition and Cognitive Function
A study published in Chemical and Pharmaceutical Bulletin reported the synthesis of novel PDE2A inhibitors based on the pyrazolo[1,5-a]pyridine scaffold. The lead compound demonstrated significant improvements in cognitive function in rat models, correlating with increased cGMP levels in the brain after oral administration . This research highlights the potential for developing treatments for neurodegenerative diseases such as Alzheimer's.
Case Study 2: Anti-RSV Activity
In another study focusing on RSV, a series of pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their ability to inhibit viral replication. The lead compound exhibited an EC50 value of 0.15 nM, showcasing its potential as a therapeutic agent against RSV infections . The findings underscore the importance of structural modifications in enhancing antiviral efficacy.
Mechanism of Action
The mechanism of action of 3-Pyrazin-2-ylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular processes such as cell cycle progression and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar structural features but different biological activities.
Imidazo[1,2-a]pyridine: Shares the fused ring system but has distinct chemical properties and applications
Uniqueness
3-Pyrazin-2-ylpyrazolo[1,5-a]pyridine is unique due to its specific arrangement of nitrogen atoms within the fused ring system, which imparts distinct electronic and steric properties. These properties contribute to its potential as a versatile scaffold in drug design and material science .
Properties
Molecular Formula |
C11H8N4 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
3-pyrazin-2-ylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C11H8N4/c1-2-6-15-11(3-1)9(7-14-15)10-8-12-4-5-13-10/h1-8H |
InChI Key |
MSERTRWQZRQVJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.